molecular formula C9H14O3 B1379963 4-Cyclopropyloxane-4-carboxylic acid CAS No. 1461705-35-0

4-Cyclopropyloxane-4-carboxylic acid

Cat. No.: B1379963
CAS No.: 1461705-35-0
M. Wt: 170.21 g/mol
InChI Key: UXBGITNBLFSMPT-UHFFFAOYSA-N
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Description

4-Cyclopropyloxane-4-carboxylic acid is a bicyclic carboxylic acid featuring an oxane (tetrahydropyran) ring substituted with a cyclopropyl group at the 4-position. This compound combines the conformational stability of the oxane ring with the steric and electronic effects of the cyclopropyl substituent. The cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity in drug design, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

4-cyclopropyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBGITNBLFSMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Cyclopropyloxane-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares 4-Cyclopropyloxane-4-carboxylic acid with key structural analogs based on ring systems, substituents, and applications:

Compound Name Ring Type Substituent CAS Number Key Features/Applications References
This compound Oxane (tetrahydropyran) Cyclopropyl at C4 Not available Combines oxane stability with cyclopropyl steric effects; potential use in drug design.
trans-4-Isopropylcyclohexanecarboxylic acid Cyclohexane Isopropyl at C4 Not provided Intermediate in nateglinide synthesis; demonstrates substituent-dependent conformational rigidity.
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid Oxane + cyclopropane Oxane linked to cyclopropane 1278662-40-0 High ring strain from cyclopropane may enhance reactivity; explored in peptide mimetics.
3-Cyclohexene-1-carboxylic acid Cyclohexene Carboxylic acid at C1 4771-80-6 Unsaturated ring system increases polarity; used in polymer chemistry.

Substituent Effects

  • Cyclopropyl vs. Isopropyl: The cyclopropyl group introduces higher ring strain and smaller steric bulk compared to the isopropyl group. This may enhance metabolic stability and reduce off-target interactions in bioactive molecules .
  • Oxane vs. This feature is critical for optimizing pharmacokinetic properties .

Electronic and Steric Properties

  • Cyclopropane-Containing Derivatives :
    • 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1278662-40-0) exhibits elevated acidity due to electron-withdrawing effects of the cyclopropane ring, which stabilizes the deprotonated carboxylate form .
    • In contrast, This compound may display moderated acidity due to the electron-donating oxane oxygen.

Biological Activity

4-Cyclopropyloxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a carboxylic acid moiety. The structural formula can be represented as follows:

C7H10O2\text{C}_7\text{H}_{10}\text{O}_2

This unique structure may contribute to its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, often targeting specific enzymes or receptors. The following table summarizes the biological activities reported for related compounds:

Compound Target Activity IC50 (μM)
Thiazolidine-4-carboxylic acidNeuraminidase (NA)Moderate inhibition0.14
Dihydroorotate dehydrogenase inhibitorsDHODHPotent inhibition9.71 ± 1.4
This compoundTBD (to be determined)TBDTBD

The data indicates that while specific information on this compound is limited, its structural relatives show promising biological activities.

Pharmacological Effects

  • Antiviral Activity : Compounds with similar structures have been evaluated for their ability to inhibit viral neuraminidase, an enzyme critical for the replication of influenza viruses. The thiazolidine derivatives showed moderate inhibitory activity, suggesting that cyclopropyl-containing acids may also exhibit antiviral properties.
  • Enzyme Inhibition : Dihydroorotate dehydrogenase (DHODH) inhibitors represent another area where cyclopropyl derivatives have shown promise. The development of these inhibitors has led to compounds with significant oral bioavailability and favorable pharmacokinetic profiles, indicating potential therapeutic applications.

Study on Antiviral Properties

A study focusing on thiazolidine-4-carboxylic acid derivatives demonstrated that modifications in the cyclopropyl group could enhance antiviral activity against influenza A virus neuraminidase. This suggests that similar modifications in this compound could yield compounds with improved efficacy against viral targets .

Enzyme Interaction Studies

Recent research has highlighted the importance of structural modifications in enhancing the binding affinity of compounds to DHODH. For instance, the introduction of specific functional groups can lead to new hydrogen bonding interactions, which may be applicable to the design of derivatives of this compound aimed at inhibiting DHODH .

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